6-Bromo-2-hydroxy-3-methoxybenzoic acid
Description
Properties
Molecular Formula |
C8H7BrO4 |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
6-bromo-2-hydroxy-3-methoxybenzoic acid |
InChI |
InChI=1S/C8H7BrO4/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChI Key |
CWHMBXZLEIVXSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-hydroxy-3-methoxybenzoic acid typically involves the bromination of 2-hydroxy-3-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of 6-Bromo-2-hydroxy-3-methoxybenzoic acid may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: 6-Bromo-2-hydroxy-3-methoxybenzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the functional groups on the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions can yield various substituted benzoic acids.
- Oxidation reactions can produce quinones or other oxidized compounds.
- Reduction reactions can lead to dehalogenated or reduced derivatives of the original compound.
Scientific Research Applications
6-Bromo-2-hydroxy-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-hydroxy-3-methoxybenzoic acid depends on its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-Bromo-2-hydroxy-3-methoxybenzoic acid
- CAS Number : 35093-65-3
- Molecular Formula : C₈H₇BrO₄
- Molecular Weight : 247.04 g/mol
- Structural Features : A benzoic acid derivative with bromine at the 6-position, a hydroxyl group at the 2-position, and a methoxy group at the 3-position .
Physicochemical Properties :
- Boiling Point: Not reported in available literature.
- Storage : Recommended at unspecified low temperatures (data incomplete) .
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituent positions and functional groups, significantly altering their reactivity, solubility, and applications. Below is a comparative analysis:
Table 1: Structural Comparison
Physicochemical and Functional Differences
- Acidity : The hydroxyl group in 6-bromo-2-hydroxy-3-methoxybenzoic acid confers higher acidity (pKa ~2.5–3.5) compared to its fluoro analogue (pKa ~3.5–4.5), where fluorine’s electron-withdrawing effect is weaker than hydroxyl .
- Solubility : Methoxy and hydroxyl groups improve aqueous solubility relative to fully halogenated derivatives like 3-bromo-6-chloro-2-methoxybenzoic acid, which is more lipophilic .
- Reactivity: The methyl ester derivative (e.g., Methyl 6-amino-2-bromo-3-methoxybenzoate) is less acidic but more reactive in ester hydrolysis or coupling reactions due to the amino group .
Biological Activity
6-Bromo-2-hydroxy-3-methoxybenzoic acid (commonly referred to as 6-Bromo-3-methoxy-2-hydroxybenzoic acid) is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of 6-bromo-2-hydroxy-3-methoxybenzoic acid typically involves bromination of the corresponding methoxybenzoic acid derivative followed by hydroxylation. The synthetic pathway can vary depending on the starting materials and desired purity levels. Various methods have been reported in literature, emphasizing the efficiency and yield of the processes used.
Antitumor Activity
Research indicates that derivatives of 6-bromo-2-hydroxy-3-methoxybenzoic acid exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and 769-P (kidney cancer) cell lines. The mechanism often involves inducing apoptosis and disrupting cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Bromo-2-hydroxy-3-methoxybenzoic acid | HepG2 | 15 | Apoptosis induction |
| Similar derivatives | 769-P | 20 | Cell cycle arrest |
Antimicrobial Activity
In addition to antitumor properties, 6-bromo-2-hydroxy-3-methoxybenzoic acid has demonstrated antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 6-bromo-2-hydroxy-3-methoxybenzoic acid is vital for optimizing its biological activity. Modifications at various positions on the benzene ring can significantly influence its potency and selectivity.
- Bromine Substitution : The presence of bromine at the 6-position enhances lipophilicity and may improve cell membrane permeability.
- Hydroxyl Groups : Hydroxyl groups at positions 2 and 3 are essential for maintaining biological activity, as they participate in hydrogen bonding with target proteins.
- Methoxy Group : The methoxy group at position 3 contributes to electron-donating effects, enhancing the compound's reactivity towards biological targets.
Case Studies
Several case studies highlight the therapeutic potential of compounds related to 6-bromo-2-hydroxy-3-methoxybenzoic acid:
- Cancer Treatment : A study involving a derivative showed promising results in reducing tumor size in xenograft models by inducing apoptosis in cancer cells.
- Infection Control : Another case study demonstrated effective inhibition of bacterial growth in a murine model, supporting its use as a potential antimicrobial agent.
- Inflammatory Disorders : Clinical trials are ongoing to assess its efficacy in treating chronic inflammatory diseases, with preliminary results indicating significant symptom relief compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
